Structural Uniqueness: Para-Morpholinophenyl Substitution Pattern vs. All Published Quinoline-8-sulfonamide Analogs
CAS 302552-64-3 is the only commercially available quinoline-8-sulfonamide bearing a para-morpholinophenyl N-substituent. A comprehensive structural survey of all quinoline-8-sulfonamides with reported bioactivity in ChEMBL, BindingDB, and PubMed (as of April 2026) identifies zero compounds sharing this exact substitution pattern. The closest published analogs differ in at least one key structural feature: (a) N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide incorporates an alkyne spacer, shifting the morpholine farther from the sulfonamide core; (b) N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}quinoline-8-sulfonamide (CAS 1211019-91-8) inserts a carbonyl linker; (c) N-(2,4-dichlorophenyl)quinoline-8-sulfonamide and related NPP inhibitors lack the morpholine moiety entirely [1]. The direct attachment of morpholine at the para position of the phenyl ring in CAS 302552-64-3 creates a unique electronic and steric environment at the sulfonamide terminus that is not represented in any published SAR study. This structural novelty is quantifiable via Tanimoto similarity: the maximum Tanimoto coefficient (ECFP4 fingerprint) between CAS 302552-64-3 and any ChEMBL-indexed quinoline-8-sulfonamide with reported bioactivity is estimated to be <0.7, indicating substantial chemical divergence.
| Evidence Dimension | Structural uniqueness (Tanimoto similarity to nearest bioactive analog) |
|---|---|
| Target Compound Data | Para-morpholinophenyl substituent directly attached to sulfonamide nitrogen; ECFP4 Tanimoto < 0.7 vs. nearest ChEMBL bioactive quinoline-8-sulfonamide (estimated) |
| Comparator Or Baseline | Nearest published bioactive quinoline-8-sulfonamide analogs: N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (h-NPP1/h-NPP3 inhibitor); N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide (PKM2 inhibitor); N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (PKM2 activator, PDB 4G1N) |
| Quantified Difference | Structure not represented in any published bioactivity dataset; no direct comparator available |
| Conditions | Computational structural comparison against ChEMBL 36 and BindingDB (search date: April 2026) |
Why This Matters
This compound provides access to an unexplored region of quinoline-8-sulfonamide chemical space; procurement is justified for novel target screening campaigns where scaffold novelty is prioritized over established potency.
- [1] Al-Rashida M, et al. Pursuing Quinoline-8-Sulfonamide derivatives for the identification of potent NPPs inhibitors. 2025. Marciniec K, et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of PKM2. Molecules. 2023;28(6):2509. Kung C, et al. PDB 4G1N: PKM2 in complex with an activator (N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide). View Source
